In the industrial sector, 1-Bromopentane is used in the production of pharmaceuticals, agrochemicals, and dyestuffs .
1-Bromopentane is used in thermochemistry research . It’s used to study phase change data, gas phase ion energetics data, and gas chromatography .
Most 1-bromoalkanes, including 1-Bromopentane, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . This process leads to anti-Markovnikov addition, giving the 1-bromo derivative .
1-Bromopentane is also formed by the reaction of 1-pentanol with hydrogen bromide .
1-Bromopentane, also known as amyl bromide, is a bromoalkane with the molecular formula and a molecular weight of approximately 151.04 g/mol. It appears as a colorless to light yellow liquid and has a boiling point of 130 °C and a melting point of -95 °C. The compound is moderately toxic and flammable, with a flash point of 31 °C . It is insoluble in water but soluble in organic solvents, making it useful in various chemical applications.
1-Bromopentane is a flammable liquid with a moderate vapor pressure. It can be harmful if inhaled, ingested, or absorbed through the skin.
Research indicates that 1-bromopentane has biological activity that may affect liver function. For instance, studies have shown that high doses can lead to changes in liver transaminases and other hepatotoxic effects in animal models . Additionally, it has been identified as a reactive intermediate that can form glutathione conjugates, suggesting potential implications for toxicity and metabolism in biological systems .
1-Bromopentane can be synthesized using several methods:
1-Bromopentane is utilized in various applications:
Studies involving 1-bromopentane have focused on its interactions with various nucleophiles and bases to understand its reactivity patterns better. For example, reactions with sodium ethoxide or potassium cyanide have been explored to determine the elimination versus substitution ratios under different conditions. These studies help elucidate the optimal conditions for desired synthetic pathways involving this compound .
1-Bromopentane shares structural similarities with several other bromoalkanes. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromohexane | Longer carbon chain; used similarly in organic synthesis. | |
2-Bromopentane | Secondary bromoalkane; different reactivity profile. | |
3-Bromobutane | Shorter carbon chain; more prone to elimination reactions. | |
1-Bromo-2-methylbutane | Branched structure; alters physical properties and reactivity. |
The primary structure of 1-bromopentane allows it to participate efficiently in nucleophilic substitution reactions due to the accessibility of its bromine atom. This contrasts with secondary or tertiary bromoalkanes, which typically favor elimination reactions over substitution due to steric hindrance.
Flammable;Irritant;Environmental Hazard